molecular formula C19H17Cl2N3O5S B13396571 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13396571
M. Wt: 470.3 g/mol
InChI Key: YFAGHNZHGGCZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (IUPAC name) is a β-lactam antibiotic belonging to the penicillin class. Structurally, it features a bicyclic core (4-thia-1-azabicyclo[3.2.0]heptane) with a 3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carbonyl side chain at the 6-position . This compound, identified as dicloxacillin, is a semi-synthetic penicillinase-resistant penicillin designed to combat β-lactamase-producing Staphylococcus aureus. Its molecular formula is C₁₉H₁₇Cl₂N₃O₅S, with a molecular weight of 470.327 g/mol . The dichlorophenyl substituent enhances steric hindrance, reducing susceptibility to enzymatic degradation .

Properties

IUPAC Name

6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGHNZHGGCZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859794
Record name 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Stoichiometry : 1:4 (dicloxacillin : DPC(III)).
  • Medium : Aqueous alkaline (pH 9.2–10.0).
  • Temperature : 20–35°C.
  • Key Reagents :
    • DPC(III) synthesized from CuSO₄, KIO₄, K₂S₂O₈, and KOH.
    • Dicloxacillin dissolved in double-distilled water (0.01 M).

Mechanistic Steps

  • Formation of Active Oxidant :
    DPC(III) exists as [Cu(H₂IO₆)(H₂O)₂]⁻ in alkaline media, acting as the primary oxidant.
  • Electron Transfer :
    Dicloxacillin reacts with DPC(III) via an inner-sphere mechanism, involving sequential oxidation of the β-lactam and thiazolidine rings.
  • Degradation Products :
    • Product A : 2,6-Dichlorophenyl-5-methyl-4,5-dihydroisoxazole-4-carboxylic acid (C₁₁H₉Cl₂NO₃).
    • Product B : 3-(2-(Amino(carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide (C₈H₁₂N₂O₅S).

Kinetic and Thermodynamic Parameters

Data from oxidation studies reveal pseudo-first-order kinetics with respect to DPC(III) and fractional orders for dicloxacillin, hydroxide, and periodate:

Activation Parameters

Parameter Value (Uncatalyzed) Value (Slow Step)
Activation Energy (Eₐ) 50.0 kJ/mol 68.85 kJ/mol
ΔH‡ 47.0 kJ/mol 66.0 kJ/mol
ΔS‡ -152 J/(mol·K) -88 J/(mol·K)

Equilibrium Constants

Constant 20°C 25°C 30°C 35°C
K₁ 1.22 1.84 2.36 2.95
K₂ 5.61×10⁻⁵ 7.8×10⁻⁵ 8.21×10⁻⁵ 12.53×10⁻⁵

Analytical Characterization

Products and intermediates were verified using:

  • UV-Vis Spectrophotometry : Absorption maxima at 415 nm for DPC(III).
  • FT-IR : Peaks at 1633 cm⁻¹ (C=O stretch) and 3448 cm⁻¹ (N-H stretch).
  • LC-MS : Molecular ions at m/z 248 (Product A) and 273 (Product B).

Synthesis of Related Complexes

The DPC(III)-dicloxacillin complex (C₁₉H₂₃Cl₂N₃CuIO₁₃S) was synthesized by refluxing dicloxacillin with DPC(III) in a 1:4 molar ratio, followed by recrystallization in ethanol.

Industrial and Environmental Relevance

  • Wastewater Treatment : Advanced oxidation processes (AOPs) using DPC(III) are proposed for degrading β-lactam antibiotics in pharmaceutical effluents.
  • Stability : The compound’s resistance to β-lactamases is attributed to steric hindrance from the isoxazolyl group.

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The bicyclic β-lactam ring is the primary pharmacophore responsible for antibacterial activity. This ring undergoes hydrolysis under acidic or alkaline conditions, leading to loss of activity.

Reaction Conditions Products Implications
Acidic (e.g., HCl, H₂O)Ring-opened product with carboxylic acid and secondary amineReduced antibacterial efficacy due to loss of β-lactam integrity .
Alkaline (e.g., NaOH)Deprotonated carboxylate and hydrolyzed amineStructural instability in basic environments .

Amide Bond Reactivity

The amide linkage between the oxazole moiety and the bicyclic core is susceptible to hydrolysis and enzymatic cleavage.

Reaction Type Reagents/Conditions Outcome
Acid-catalyzed hydrolysisH₃O⁺, heatCleavage into 6-aminopenicillanic acid (6-APA) and oxazole-carboxylic acid fragments.
Enzymatic cleavage (e.g., amidases)Biological systemsMetabolic degradation, influencing pharmacokinetics .

Carboxylic Acid Functionalization

The terminal carboxylic acid group participates in salt formation and esterification, which modulate solubility and bioavailability.

Reaction Reagents Applications
Salt formationNa⁺, K⁺, Ca²⁺ ionsImproved water solubility for parenteral formulations .
EsterificationMethanol/H⁺, ethanol/H⁺Prodrug synthesis for enhanced oral absorption.

Oxazole Ring Reactivity

The 5-methyl-1,2-oxazole ring exhibits limited electrophilic substitution due to electron-withdrawing effects from the dichlorophenyl group.

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄Meta-substitution inhibited; minimal reactivity observed.
HalogenationCl₂/FeCl₃Steric hindrance from methyl and dichlorophenyl groups prevents addition .

Thiazolidine Ring Stability

The 4-thia-1-azabicyclo[3.2.0]heptane system (thiazolidine fused to β-lactam) resists ring-opening under mild conditions but undergoes oxidation at sulfur.

Reaction Oxidizing Agent Product
OxidationH₂O₂, O₂Sulfoxide or sulfone derivatives, altering steric and electronic properties .

Thermal and Photolytic Degradation

Decomposition pathways under stress conditions:

Condition Degradation Pathway Key Findings
Heat (>100°C)β-Lactam ring cleavage and decarboxylationLoss of >90% activity within 2 hours.
UV lightRadical-mediated oxidationFormation of chlorinated byproducts and dimerization .

Enzymatic Interactions

Interactions with bacterial penicillin-binding proteins (PBPs) and resistance mechanisms:

Enzyme Reaction Effect
β-LactamasesHydrolysis of β-lactam ringResistance in Gram-negative bacteria.
PBP2a (MRSA)Acylation inhibitionReduced efficacy against methicillin-resistant strains .

Synthetic Modifications

Key derivatization strategies to enhance stability or activity:

Modification Reagents Result
N-AcylationAcid chlorides/anhydridesImproved β-lactamase resistance.
C-3 dimethylationMethylation agentsEnhanced steric protection of β-lactam ring .

Scientific Research Applications

The compound "6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid" is a complex organic compound with a variety of applications in scientific research.

Chemical Properties and Structure

  • IUPAC Name The IUPAC name for this compound is 6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • InChI The InChI code is InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28) .
  • InChIKey The InChIKey is YFAGHNZHGGCZAX-UHFFFAOYSA-N .
  • SMILES The SMILES notation is CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O .

Scientific Research Applications

This compound and its derivatives are used in chemistry, biology, and medicine. Specifically, it is used in the following applications:

  • Adenosine A3 Receptor Antagonism The compound has been identified as a potential antagonist of the human adenosine A3 receptor (hA3R), which is involved in inflammatory processes and cancer progression.
  • Antitumor Activity Derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines. Modifications to the oxazole and pyrrole rings can significantly impact antitumor efficacy.
  • Synthesis The synthesis of related compounds, such as 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, involves forming an isoxazole ring via a 1,3-dipolar cycloaddition reaction, attaching a dichlorophenyl group through a Friedel-Crafts acylation, and synthesizing a pyrrole ring via Paal-Knorr synthesis. The final compound is obtained through carbonylation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between dicloxacillin and analogous β-lactam antibiotics:

Compound Molecular Formula Molecular Weight (g/mol) Substituent on Isoxazole Ring Key Pharmacological Properties
Dicloxacillin C₁₉H₁₇Cl₂N₃O₅S 470.327 2,6-Dichlorophenyl Penicillinase-resistant; narrow-spectrum (Gram+)
Cloxacillin C₁₉H₁₈ClN₃O₅S·H₂O (sodium salt) 475.885 2-Chlorophenyl Similar to dicloxacillin; lower lipid solubility
Flucloxacillin C₁₉H₁₆ClFN₃NaO₅S·H₂O 493.869 2-Chloro-6-fluorophenyl Enhanced tissue penetration; higher LogP (2.58)
Ampicillin C₁₆H₁₉N₃O₄S 349.409 Phenylglycine side chain Broad-spectrum (Gram+ and Gram−); β-lactamase-sensitive
Cyclacillin C₁₅H₂₃N₃O₄S 341.43 Aminocyclohexanecarboxamido Oral bioavailability; less potent against MRSA

Structural and Functional Analysis

Dicloxacillin vs. Cloxacillin: Both feature a chlorine substituent on the phenyl ring, but dicloxacillin has two chlorine atoms (2,6-dichloro) compared to cloxacillin’s single chlorine (2-chloro). This increases dicloxacillin’s steric bulk, improving resistance to β-lactamases . Cloxacillin’s sodium salt (monohydrate) has a molecular weight of 475.885 , slightly higher than dicloxacillin due to hydration.

Dicloxacillin vs. Flucloxacillin :

  • Flucloxacillin substitutes a fluorine atom at the 6-position of the phenyl ring (2-chloro-6-fluoro), enhancing lipophilicity (LogP = 2.58 vs. ~2.1 for dicloxacillin) and tissue distribution .
  • The fluorine atom increases acid stability, improving oral absorption .

Dicloxacillin vs. Ampicillin :

  • Ampicillin lacks the isoxazole side chain, instead featuring a phenylglycine moiety. This structural difference renders it susceptible to β-lactamases but broadens its spectrum to include Gram-negative bacteria (e.g., E. coli, H. influenzae) .

Cyclacillin: Cyclacillin’s aminocyclohexanecarboxamido group confers oral bioavailability but reduces potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Physicochemical Properties

  • LogP and Solubility :

    • Dicloxacillin: Moderate LogP (~2.1), soluble in polar solvents .
    • Flucloxacillin: Higher LogP (2.58) due to fluorine, enhancing membrane permeability .
    • Cloxacillin: Similar solubility profile to dicloxacillin but lower LogP .
  • pKa :

    • Flucloxacillin has a pKa of 3.75, influencing ionization and absorption in the gastrointestinal tract .

Antimicrobial Activity

Compound MIC90 vs. S. aureus (μg/mL) β-Lactamase Stability Spectrum
Dicloxacillin ≤0.5 High Narrow (Gram+)
Flucloxacillin ≤0.5 High Narrow (Gram+)
Ampicillin >16 Low Broad (Gram+/−)

Biological Activity

The compound 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of a 2,6-dichlorophenyl moiety and an oxazole ring are particularly noteworthy for their roles in enhancing bioactivity.

Molecular Formula : C18H19ClN2O4S
Molecular Weight : 396.87 g/mol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of related compounds in the same structural family. For instance, derivatives of 5-methyl-1,2-oxazole have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1 µg/mL
Compound BEscherichia coli2 µg/mL
Compound CEnterococcus faecium>64 µg/mL

In a comparative study, the compound demonstrated MIC values comparable to established antibiotics like daptomycin and vancomycin, indicating its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results suggest a structure-dependent efficacy.

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineViability Reduction (%)IC50 (µM)
Compound DA54935.025
Compound ECaco-239.820
Compound FMCF750.015

In the studies, compound D showed significant cytotoxic effects on Caco-2 cells with a viability reduction of approximately 39.8% at a concentration of 100 µM . This highlights the selective anticancer activity of the compound, making it a candidate for further development.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

A recent clinical study investigated the efficacy of similar compounds in treating infections resistant to conventional antibiotics. Patients treated with these compounds showed improved outcomes compared to those receiving standard therapy .

Q & A

What are the common synthetic strategies for synthesizing this compound?

Answer:
The synthesis typically involves multi-step coupling and cyclization reactions. Key steps include:

  • Oxazole ring formation : Condensation of 2,6-dichlorobenzaldehyde derivatives with methyl-substituted precursors under acidic or basic conditions.
  • Bicyclic core assembly : Cycloaddition or nucleophilic substitution to form the 4-thia-1-azabicyclo[3.2.0]heptane scaffold.
  • Amide coupling : Activating agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are used to link the oxazole-carbonyl group to the bicyclic amine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry. DEPT-135 helps identify CH, CH2, and CH3 groups.
  • Mass spectrometry : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis.
  • X-ray diffraction (XRD) : To resolve ambiguities in stereochemistry and crystal packing, particularly for the bicyclo[3.2.0] system.
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (carbonyl) and ~1250 cm⁻¹ (C-O of oxazole) confirm functional groups .

How can researchers determine the stereochemical configuration of the bicyclic core?

Answer:

  • Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated vibrational modes to assign absolute configuration.
  • NOESY NMR : Nuclear Overhauser effects identify spatial proximity of protons in rigid bicyclic systems .

What methodologies optimize reaction yields in the presence of steric hindrance from the dichlorophenyl group?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (XPhos) improve coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .

How are inorganic or organic salts of this compound synthesized, and what purification challenges arise?

Answer:

  • Salt formation : Reacting the free acid with bases (e.g., NaOH, KOH) or amines (e.g., triethylamine) in ethanol/water mixtures.
  • Purification challenges : Co-precipitation of byproducts can occur; counterion exchange (e.g., switching from Na+ to K+) or fractional crystallization improves purity.
  • Characterization : Conductivity measurements and elemental analysis confirm salt stoichiometry .

What experimental designs assess the biological activity of derivatives against resistant bacterial strains?

Answer:

  • In vitro MIC assays : Test minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • β-lactamase inhibition studies : Monitor enzymatic hydrolysis rates via UV-Vis spectroscopy (Δ absorbance at 240 nm).
  • Synergy testing : Combine with clavulanic acid to evaluate resistance reversal .

How can computational modeling predict the compound’s binding affinity to penicillin-binding proteins (PBPs)?

Answer:

  • Molecular docking : Software like AutoDock Vina screens interactions with PBP active sites (e.g., PBP2a in MRSA).
  • MD simulations : GROMACS or NAMD assess binding stability over 100-ns trajectories.
  • Free-energy calculations : MM-PBSA/GBSA quantify ΔGbinding to prioritize derivatives .

How are contradictions in spectral data (e.g., unexpected NMR splitting) resolved?

Answer:

  • Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) causing splitting.
  • Isotopic labeling : 13C-enriched samples clarify ambiguous coupling patterns.
  • Comparative analysis : Cross-reference with XRD data to validate structural assignments .

What strategies guide structure-activity relationship (SAR) studies for enhanced β-lactamase stability?

Answer:

  • Oxazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce nucleophilic attack on the β-lactam ring.
  • Bicyclic core substitutions : Methyl groups at C3/C5 positions sterically shield the lactam bond.
  • In silico mutagenesis : Predict resistance mutations (e.g., TEM-1 variants) using Rosetta .

What protocols evaluate the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 254 nm.
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds.
  • Light exposure tests : ICH Q1B guidelines assess photodegradation in UV/visible light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.